

Technical Guide: Biological Activity of IT-143B Against Aspergillus fumigatus

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For Researchers, Scientists, and Drug Development Professionals

Abstract

IT-143B is a rare, naturally occurring polyketide belonging to the piericidin family of antibiotics. [1][2] Isolated from Streptomyces sp., this compound exhibits a range of biological activities, including antifungal properties against the opportunistic human pathogen Aspergillus fumigatus.[1][3] The primary mechanism of action for piericidins is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase), leading to a disruption of cellular respiration and subsequent cell death.[2] This technical guide provides a comprehensive overview of the available data on the biological activity of IT-143B against A. fumigatus, including its physicochemical properties, quantitative antifungal activity, proposed mechanism of action, and detailed experimental protocols for its evaluation.

Origin and Physicochemical Properties of IT-143B

IT-143B was first isolated from a fermentation broth of Streptomyces sp. by Taiho Pharmaceuticals in collaboration with Chinese researchers in 1996.[1][3] It is characterized as a pale yellow oil and is a higher homologue within the piericidin class of antibiotics.[1]

Table 1: Physicochemical Properties of IT-143B



| Property | Value | Reference |
|-------------------|--------------------------------------------|-----------|
| Molecular Formula | C28H41NO4 | |
| Molecular Weight | 455.6 g/mol | |
| CAS Number | 183485-34-9 | [1] |
| Appearance | Pale yellow oil | |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | [1] |
| Source | Streptomyces sp. | [1] |

Biological Activity Against Aspergillus fumigatus

IT-143B has demonstrated notable in vitro antifungal activity against Aspergillus fumigatus. The available quantitative data from initial discovery studies are summarized below.

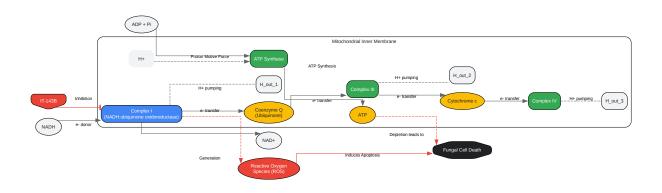
Table 2: Antifungal Activity of IT-143B Against Aspergillus fumigatus

| Organism | Assay Type | Value | Reference |
|-----------------------|----------------------------------------|----------|-----------|
| Aspergillus fumigatus | Minimum Inhibitory Concentration (MIC) | 25 μg/ml | |

Proposed Mechanism of Action

As a member of the piericidin family, the primary mechanism of action of IT-143B is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[2] This inhibition disrupts the transfer of electrons from NADH to coenzyme Q (ubiquinone), which is a critical step in cellular respiration. The disruption of the electron transport chain leads to a collapse of the proton gradient across the inner mitochondrial membrane, thereby inhibiting ATP synthesis. The subsequent depletion of cellular ATP, along with the potential generation of reactive oxygen species (ROS), is proposed to induce apoptosis and ultimately lead to fungal cell death.





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Caption: Proposed mechanism of action of IT-143B in Aspergillus fumigatus.

Experimental Protocols

While the specific, detailed experimental protocols from the original discovery of **IT-143B** are not publicly available, the following sections describe standardized and widely accepted methodologies for the key experiments relevant to the evaluation of its antifungal activity against Aspergillus fumigatus.

Isolation and Purification of IT-143B

The isolation of **IT-143B** from the fermentation broth of Streptomyces sp. typically involves a multi-step process:

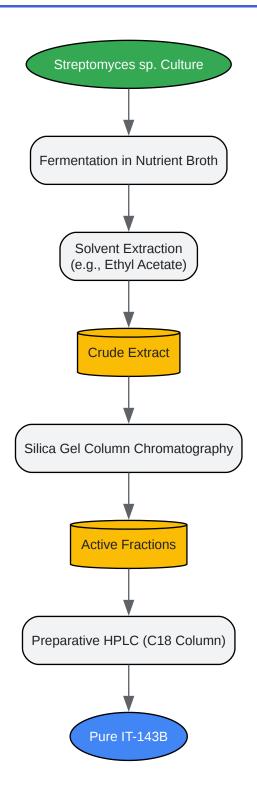






- Fermentation: Culturing of Streptomyces sp. in a suitable nutrient-rich medium to promote the production of secondary metabolites, including **IT-143B**.
- Solvent Extraction: Extraction of the culture broth with an organic solvent (e.g., ethyl acetate) to separate the crude extract containing the active compounds.
- Chromatographic Separation:
 - Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography with a step-wise gradient of solvents to fractionate the components based on polarity.
 - Preparative High-Performance Liquid Chromatography (HPLC): Active fractions are further purified by preparative HPLC on a C18 column to isolate pure **IT-143B**.





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- To cite this document: BenchChem. [Technical Guide: Biological Activity of IT-143B Against Aspergillus fumigatus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564318#biological-activity-of-it-143b-against-aspergillus-fumigatus]

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